molecular formula C12H13NOS B8571895 2-{[(2,5-Dimethylfuran-3-yl)sulfanyl]methyl}pyridine CAS No. 61121-64-0

2-{[(2,5-Dimethylfuran-3-yl)sulfanyl]methyl}pyridine

Cat. No.: B8571895
CAS No.: 61121-64-0
M. Wt: 219.30 g/mol
InChI Key: SQFYIBBALCYEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2,5-Dimethylfuran-3-yl)sulfanyl]methyl}pyridine is a useful research compound. Its molecular formula is C12H13NOS and its molecular weight is 219.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

61121-64-0

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

2-[(2,5-dimethylfuran-3-yl)sulfanylmethyl]pyridine

InChI

InChI=1S/C12H13NOS/c1-9-7-12(10(2)14-9)15-8-11-5-3-4-6-13-11/h3-7H,8H2,1-2H3

InChI Key

SQFYIBBALCYEQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)SCC2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 25 ml 3 neck round bottom flask equipped with magnetic stirrer, pot thermometer, Y tube, nitrogen inlet tube, reflux condenser and heating mantle, is placed a solution of 0.54 g (0.01 moles) of sodium methoxide dissolved in 3 ml absolute methanol. The reaction mass is maintained at 25°-30° C and a solution of 0.64 g (0.005 moles) of 2,5-dimethyl-3-furan thiol in 3 ml absolute methanol is added to the reaction mass. While maintaining the reaction at 25° C, picolyl chloride hydrochloride (0.82 g; 0.005 moles) dissolved in 2 ml absolute methanol is added to the reaction mass. The reaction being exothermic, the reaction mass warms up to 42° C and a white solid precipitate forms. The reaction mass is allowed to cool to 25° C with stirring over a period of 30 minutes. The reaction mass is then heated to reflux (60° - 65° C) under nitrogen and reflux is continued for a period of 1 hour. The reaction mass is cooled to 30° C and flushed with nitrogen. After remaining at room temperature for a period of 20 hours, 10 ml. of water is added to the reaction mass with stirring, causing the reaction mass to now exist in two phases; an aqueous phase and an organic phase. The pH of the reaction mixture is 5. 7 ml of n-hexane is then added to the reaction mass with stirring and transferred into a separatory funnel. The aqueous layer is separated from the organic phase and extracted with 8 ml n-hexane after first diluting the aqueous phase with another 10 ml of water. The hexane extracts are combined, washed with 7 ml of saturated sodium chloride solution, dried over anhydrous sodium sulfate, gravity filtered, and concentrated on a rotary evaporator using water-aspirator vacuum.
[Compound]
Name
3
Quantity
25 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.54 g
Type
reactant
Reaction Step Two
Quantity
0.64 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.82 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

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